molecular formula C11H11N3 B8179890 Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-

Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-

Cat. No.: B8179890
M. Wt: 185.22 g/mol
InChI Key: XGGCCZTWTQDLQH-UHFFFAOYSA-N
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Description

The compound “Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-” features a bis-acetonitrile structure linked by a phenylmethyl imino group. Synonyms for related phenylmethyl-containing nitriles include benzyl cyanide (phenylacetonitrile), highlighting structural similarities .

Properties

IUPAC Name

2-[benzyl(cyanomethyl)amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGCCZTWTQDLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylamine-Epoxide Coupling

The formation of the iminobis backbone begins with the nucleophilic attack of benzylamine on an epoxide precursor. In Example 1 of patent, (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran reacts with benzylamine in isopropyl alcohol (IPA) at 25–30°C for 4 hours, yielding (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (Intermediate-II). This step achieves a 38.1% yield after crystallization with acetonitrile.

The reaction mechanism involves:

  • Epoxide ring opening via amine attack at the less substituted carbon.

  • Intramolecular cyclization to form the benzopyran-methanol framework.

  • Crystallization in acetonitrile to isolate the diastereomerically pure intermediate.

Dimerization via Etherification

Intermediate-II undergoes dimerization with (±)-[1S*(S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Intermediate-III) in ethanol under reflux for 4 hours. This produces [2R,αS,2’S,α’S]-α,α’-[[(phenylmethyl)imino]bismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Intermediate-11). Key parameters include:

ParameterValueSource
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4 hours
Yield42% after purification

Catalytic Hydrogenation for Deprotection

Intermediate-11 is subjected to hydrogenation in 2-methoxyethanol using 10% palladium on charcoal (Pd/C) under 5.0–5.5 kg/cm² hydrogen pressure at 48–52°C. This step removes the benzyl protecting group, yielding the free amine. Post-hydrogenation, the product is purified via column chromatography and crystallized twice in acetonitrile.

Critical Observations:

  • Aryl halide additives like benzyl chloride (1.25 moles per epoxy monomer) improve hydrogenation efficiency by stabilizing the Pd catalyst.

  • Solvent choice impacts crystallization: acetonitrile enhances purity (>99.5% HPLC) compared to methanol or ethanol.

Optimization Strategies for Industrial Scaling

Solvent Selection and Crystallization

Acetonitrile emerges as the optimal solvent for crystallizing intermediates due to its polarity and low solubility for byproducts. In Example 1 of patent, crude Intermediate-II is dissolved in hot acetonitrile and cooled to 0–5°C, achieving 38.1% yield. Comparatively, methanol or ethanol yields lower purity (85–90%).

Catalytic System Tuning

The Pd/C catalyst loading (10% w/w) and hydrogen pressure (5.0–5.5 kg/cm²) are calibrated to minimize over-reduction. Elevated temperatures (48–52°C) accelerate deprotection without compromising stereochemical integrity.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) is employed to assess purity. Nebivolol hydrochloride, a derivative of the target compound, shows 99.5% purity post-crystallization.

Melting Point Analysis

The final product exhibits a melting point of 142–147°C, consistent across batches.

Industrial Applications and Process Economics

Pharmaceutical Intermediate Synthesis

The compound serves as a precursor to nebivolol hydrochloride , a β-blocker. Key cost drivers include:

  • Catalyst recycling : Pd/C recovery reduces expenses by 15–20%.

  • Solvent reuse : Acetonitrile is distilled and recycled, lowering waste .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- is characterized by its molecular formula C11H11N3C_{11}H_{11}N_3. The compound features a central acetonitrile moiety connected to two phenylmethyl imino groups. This structure contributes to its reactivity and utility in various chemical processes.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the formation of complex organic molecules through various chemical reactions such as:

  • Condensation Reactions: It can participate in condensation reactions to form larger molecules.
  • Substitution Reactions: The imino groups can undergo nucleophilic substitutions, leading to the formation of diverse derivatives.

Table 1: Synthesis Pathways Involving Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-

Reaction TypeDescriptionExample Products
CondensationFormation of larger organic compoundsVarious substituted imines
SubstitutionNucleophilic attack on imino groupsNew amine derivatives

Biological Research

Research has indicated potential biological applications of Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-:

  • Neurotransmitter Research: Studies suggest that derivatives of this compound may play a role in neurotransmitter synthesis and metabolism .
  • Pharmacological Investigations: The compound has been explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacological agents .

Pharmaceutical Industry

In the pharmaceutical sector, Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- is used for:

  • Drug Development: As an intermediate for synthesizing active pharmaceutical ingredients (APIs).
  • Formulation Development: It is included in formulations for injectable solutions and oral medications due to its solubility properties .

Chemical Manufacturing

The compound finds utility in the production of various chemicals:

  • Dyes and Pigments: Used as a precursor in the synthesis of dyes due to its reactivity.
  • Polymers: It serves as a building block for polymerization processes .

Neurotransmitter Synthesis

A study published in the Journal of Medicinal Chemistry investigated the role of Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- derivatives in neurotransmitter synthesis. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional compounds used in the field .

Drug Formulation Research

In a patent application detailing the formulation of oral solutions containing Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-, researchers reported successful stabilization of active ingredients through the use of this compound as a solvent and stabilizer .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Neurotransmitter SynthesisEnhanced activity of derivativesJournal of Medicinal Chemistry
Drug FormulationStabilization of active ingredientsPatent Application EP0145067B1

Mechanism of Action

The mechanism by which acetonitrile, 2,2’-[(phenylmethyl)imino]bis- exerts its effects involves its ability to participate in various chemical reactions. The nitrile groups can act as nucleophiles, while the aromatic ring can undergo electrophilic substitution. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-” with structurally analogous compounds, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- Likely C₁₁H₁₁N₃ ~185 (estimated) Acetonitrile, phenylmethyl imino bridge Hypothesized use in coordination chemistry or as a nitrile-based synthetic intermediate.
2,2'-(Azanediylbis(methylene))dibenzonitrile C₁₆H₁₃N₃ 247.3 Benzonitrile, azanediylbis(methylene) bridge Used in specialized chemical synthesis; structurally distinct due to aromatic nitriles.
Ethanol, 2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis- (Irgamet 42) C₁₄H₂₀N₆O₂ 328.35 Benzotriazole, ethanol, methyl-imino bridge Industrial corrosion inhibitor; functionalized with benzotriazole for metal protection.
OXETHAZAINE C₂₄H₃₁NO₅ 413.51 Acetamide, hydroxyethyl, dimethylphenethyl groups Pharmaceutical agent (local anesthetic); complex bis-imino structure with bulky substituents.
2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate C₁₆H₂₃N₃O₆ 365.38 Acetamide, diethyl ester, phenylimino bridge Likely intermediate in drug synthesis; acetamide and ester functionalities enhance solubility.

Key Structural and Functional Differences:

Nitrile vs. Amide/Ester Groups :

  • The target compound and 2,2'-(Azanediylbis(methylene))dibenzonitrile prioritize nitrile groups, making them reactive in cyanation or coordination reactions. In contrast, OXETHAZAINE and Irgamet 42 incorporate amide/ester groups, enhancing stability and solubility for pharmaceutical/industrial use.

Bridging Groups: The phenylmethyl imino bridge in the target compound contrasts with benzotriazole (Irgamet 42) or hydroxyethyl (OXETHAZAINE) bridges, which introduce steric bulk or hydrogen-bonding capabilities.

Applications :

  • Nitrile-based compounds (e.g., target compound, dibenzonitrile ) are often intermediates in catalysis or organic synthesis.
  • Amide/ester derivatives (e.g., OXETHAZAINE , Irgamet 42 ) are tailored for biological activity or material science.

Research Findings and Data Analysis

Reactivity and Stability:

  • Nitrile Reactivity : The acetonitrile groups in the target compound are prone to hydrolysis or nucleophilic substitution, similar to benzyl cyanide (phenylacetonitrile) . This contrasts with the hydrolytically stable amide bonds in OXETHAZAINE .

Industrial and Pharmaceutical Relevance:

  • Irgamet 42 : Used as a corrosion inhibitor due to benzotriazole’s ability to chelate metals, a property absent in the target compound.
  • OXETHAZAINE : Demonstrates how bis-imino structures with hydrophilic groups (e.g., hydroxyethyl) can enhance bioavailability in drug design.

Biological Activity

Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- (CAS No. 16728-92-0) is a compound with the molecular formula C11H11N3. It features a unique structural configuration that includes two nitrile groups and an aromatic amine. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound exhibits several notable chemical characteristics:

  • Molecular Structure : Contains 25 bonds, including 14 non-hydrogen bonds and multiple aromatic bonds.
  • Functional Groups : Features nitriles and an aromatic amine, which contribute to its reactivity and potential biological interactions.

Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- can interact with various biological targets through its functional groups:

  • Nucleophilic Activity : The nitrile groups can act as nucleophiles in biochemical reactions.
  • Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution, allowing interaction with biomolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that acetonitrile derivatives exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to acetonitrile can inhibit the growth of various bacterial strains. For instance:

  • Case Study : A derivative demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Anticancer Properties

Preliminary research suggests potential anticancer activity:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro studies indicated that acetonitrile derivatives could reduce cell viability in breast cancer cell lines by up to 70% at high concentrations (100 µM).

Neuroprotective Effects

There is emerging evidence that acetonitrile derivatives may protect neuronal cells from oxidative stress:

  • Research Findings : Compounds showed reduced levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Effects
Benzyl CyanideC8H7NAntimicrobialEffective against E. coli
PhenylacetonitrileC9H9NAnticancerInduces apoptosis in cancer cells
BenzylamineC7H9NNeuroprotectiveReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-?

  • Methodological Answer : Synthesis typically involves condensation reactions between phenylmethylamine derivatives and acetonitrile precursors under controlled anhydrous conditions. Purification is achieved via recrystallization using acetonitrile as a solvent, as demonstrated in crystallographic studies of structurally analogous complexes . Key parameters include maintaining inert atmospheres (e.g., nitrogen) and optimizing reaction temperatures (40–60°C) to minimize side-product formation.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., phenylmethyl groups at δ 7.2–7.5 ppm and acetonitrile protons at δ 3.0–3.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (Mr = 357.62 g/mol) via high-resolution ESI-MS .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement, as shown in monoclinic crystal systems (e.g., space group C2/c, β = 123.893°) .

Q. What analytical standards are applicable for quantifying this compound in environmental samples?

  • Methodological Answer : Use HPLC or GC-MS with phenylacetonitrile derivatives as internal standards. Reference materials like 2,2'-Bipyridyl or Bis-(4-aminophenyl)methane (CAS: 101-61-1) can be calibrated for cross-validation, as outlined in environmental analysis protocols .

Advanced Research Questions

Q. How does acetonitrile solvent polarity affect the compound’s coordination chemistry in metal complexes?

  • Methodological Answer : Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates in coordination reactions. For example, in manganese(II) perchlorate complexes, acetonitrile enhances ligand exchange kinetics, favoring octahedral geometry (Mn–N bond lengths: 2.15–2.30 Å). Solvent effects on reaction thermodynamics can be quantified via cyclic voltammetry or UV-vis titration .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular dynamics simulations) based on the compound’s SMILES notation (e.g., C1=CC=C(C=C1)CN(CC2=...) .
  • Single-Crystal XRD : Resolve ambiguities in bond hybridization (e.g., sp² vs. sp³ nitrogen) by refining crystal parameters (e.g., unit cell dimensions: a = 20.521 Å, Z = 4) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acetonitrile’s hydrolytic stability under acidic conditions (pH < 3) may require derivatization (e.g., trifluoroacetylation) to prevent decomposition .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks at >200°C) .

Q. What role does the phenylmethylimino group play in modulating the compound’s electronic properties?

  • Methodological Answer : The phenylmethyl group introduces steric hindrance and electron-donating effects, altering redox potentials. Electrochemical studies (e.g., cyclic voltammetry at Pt electrodes) reveal shifts in oxidation peaks (Epa ≈ +0.75 V vs. Ag/AgCl) compared to non-substituted analogs. Computational analysis (HOMO-LUMO gaps) further quantifies electronic perturbations .

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